1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene
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Overview
Description
1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene is an organic compound with a complex structure that includes bromine, fluorine, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,5-trifluoro-3-methoxytoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.
Reduction: Formation of 2,4,5-trifluoro-3-methoxytoluene.
Scientific Research Applications
1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Potential use in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for use in drug development.
Comparison with Similar Compounds
- 1-(Bromomethyl)-2,4,5-trifluorobenzene
- 1-(Bromomethyl)-3,4,5-trifluoro-2-methoxybenzene
- 1-(Chloromethyl)-2,4,5-trifluoro-3-methoxybenzene
Uniqueness: 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene stands out due to the presence of both bromine and trifluoromethoxy groups, which impart unique reactivity and stability. The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-8-6(11)4(3-9)2-5(10)7(8)12/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHVEXXSURGJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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